molecular formula C17H14O4 B12693456 2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one CAS No. 1400475-07-1

2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one

Cat. No.: B12693456
CAS No.: 1400475-07-1
M. Wt: 282.29 g/mol
InChI Key: KDSKWCHQBAORCF-ZHACJKMWSA-N
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Description

2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one is a complex organic compound with a unique structure that combines a hydroxy group, a methoxyphenyl group, and a cycloheptatrienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one typically involves multiple steps, starting with the preparation of the cycloheptatrienone ring. This can be achieved through a series of cyclization reactions. The methoxyphenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the addition of the hydroxy group through a hydroxylation reaction. The final step involves the formation of the acrylate moiety through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The acrylate moiety can be reduced to form an alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 2-keto-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one.

    Reduction: Formation of 2-hydroxy-3-(3-(2-methoxyphenyl)propyl)-2,4,6-cycloheptatrien-1-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxy and methoxy groups allows for hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but lacks the cycloheptatrienone ring.

    2-Hydroxy-3-(2-methoxyphenoxy)propyl carbamate: Contains a carbamate group instead of the acrylate moiety.

Uniqueness

2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one is unique due to the presence of the cycloheptatrienone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1400475-07-1

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-hydroxy-3-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H14O4/c1-21-16-9-5-2-6-12(16)10-11-14(18)13-7-3-4-8-15(19)17(13)20/h2-11H,1H3,(H,19,20)/b11-10+

InChI Key

KDSKWCHQBAORCF-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C(=O)C=CC=C2)O

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C(=O)C=CC=C2)O

Origin of Product

United States

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